AZ1366 - 1645286-58-3

AZ1366

Catalog Number: EVT-261560
CAS Number: 1645286-58-3
Molecular Formula: C24H24N4O3
Molecular Weight: 416.481
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZ1366 is a potent tankyrase inhibitor that enhances irinotecan activity in tumors that exhibit elevated tankyrase and irinotecan resistance. Combination AZ1366 and irinotecan achieved greater anti-tumor effects compared to monotherapy. Activity was limited to CRC explants that displayed irinotecan resistance and increased protein levels of tankyrase and NuMA.
Source and Classification

AZ1366 was developed as part of research focusing on tankyrase inhibitors, with significant studies demonstrating its effects on tumor growth and signaling pathways. It is classified under small molecule inhibitors that interfere with specific enzymatic functions within cellular signaling networks. The compound has been shown to exhibit selective inhibition of tankyrases, which play crucial roles in cellular processes related to proliferation and survival.

Synthesis Analysis

The synthesis of AZ1366 involves a series of chemical reactions designed to create a compound that selectively inhibits tankyrases. The methods typically employed include:

  • Chemical Synthesis: Utilizing organic synthesis techniques to construct the molecular framework of AZ1366. This may involve multi-step reactions that include coupling reactions, protection-deprotection strategies, and purification processes.
  • Characterization: After synthesis, the compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Technical details regarding the exact synthetic routes are often proprietary but generally follow established protocols for synthesizing similar small molecules.

Molecular Structure Analysis

AZ1366 possesses a specific molecular structure that is crucial for its function as a tankyrase inhibitor. While detailed structural data may not be readily available in all sources, it is understood that:

  • Molecular Formula: The precise molecular formula contributes to its interactions with target enzymes.
  • Structural Features: The presence of functional groups that allow for binding to the active sites of tankyrases enhances its inhibitory activity.

Studies have utilized X-ray crystallography or computational modeling to elucidate the binding interactions between AZ1366 and its target enzymes.

Chemical Reactions Analysis

AZ1366 undergoes several chemical reactions within biological systems:

  • Inhibition Mechanism: It competitively inhibits tankyrase activity by binding to the enzyme's active site, preventing substrate access.
  • Cellular Effects: The inhibition leads to downstream effects on the Wnt signaling pathway, impacting cellular proliferation and survival mechanisms.

These reactions are critical in understanding how AZ1366 can modulate cancer cell behavior and enhance the effectiveness of other therapeutic agents.

Mechanism of Action

The mechanism of action for AZ1366 involves:

  • Targeting Tankyrases: By inhibiting tankyrase-1 and tankyrase-2, AZ1366 disrupts the stabilization of β-catenin, a key component in Wnt signaling.
  • Impact on Tumor Growth: Studies have shown that AZ1366 can reduce tumor growth in colorectal cancer models by altering levels of proteins involved in cell cycle regulation and apoptosis.

Data from pharmacodynamic studies indicate that treatment with AZ1366 leads to increased levels of Axin2, a protein that promotes β-catenin degradation, although it does not significantly reduce active β-catenin levels itself.

Physical and Chemical Properties Analysis

AZ1366 exhibits several physical and chemical properties relevant to its function:

  • Solubility: Solubility characteristics are essential for bioavailability; AZ1366's solubility profile supports its use in vivo.
  • Stability: Stability under physiological conditions ensures that the compound remains active when administered.
  • Molecular Weight: The molecular weight influences its pharmacokinetics and interactions within biological systems.

These properties are typically assessed through standard laboratory techniques during drug development phases.

Applications

AZ1366 has several scientific uses, particularly in cancer research:

  • Oncology Trials: It is being evaluated in clinical trials as a potential treatment for colorectal cancer and other malignancies associated with Wnt signaling dysregulation.
  • Combination Therapies: Research indicates that AZ1366 may enhance the efficacy of chemotherapeutic agents like irinotecan, providing a promising avenue for overcoming drug resistance in cancer treatment.
Introduction to AZ1366 and Oncological Context

Non-Small Cell Lung Cancer (NSCLC) and EGFR Inhibitor Resistance Mechanisms

EGFR tyrosine kinase inhibitors (TKIs) like gefitinib, erlotinib, and osimertinib revolutionized treatment for EGFR-mutant NSCLC. However, 10-30% of patients exhibit primary resistance, manifesting as either immediate treatment failure ("intrinsic resistance") or early relapse within 6 months ("late primary resistance") [6]. Acquired resistance inevitably develops through:

  • EGFR-dependent mechanisms (e.g., T790M or C797S mutations) in ~50% of cases
  • EGFR-independent mechanisms like bypass signaling (MET/HER2 amplification) or histologic transformation [5] [7].This resistance is often mediated by drug-tolerant persister (DTP) cells—a transiently quiescent subpopulation that survives initial TKI exposure through adaptive signaling pathways [6].

Canonical Wnt Pathway Dysregulation in Cancer Persistence

The Wnt/β-catenin pathway regulates cell stemness and survival. In NSCLC, Wnt hyperactivation—even without genetic mutations—promotes tumor persistence via:

  • β-catenin stabilization: Drives nuclear translocation and TCF/LEF-mediated transcription of pro-survival genes (e.g., MYC, CCND1) [3] [9].
  • Tankyrase (TNKS) overexpression: TNKS1/2 poly-ADP-ribosylates Axin, targeting it for proteasomal degradation. This disrupts the β-catenin destruction complex [3] [8].Preclinical studies confirm elevated TNKS and Wnt activity in EGFR TKI-resistant NSCLC and colorectal cancer (CRC) models [2] [8].

Rationale for Tankyrase Inhibition in EGFR-Driven Malignancies

Tankyrase inhibition offers a dual mechanistic advantage:

  • Axin stabilization: Prevents Axin degradation, restoring β-catenin destruction [8] [9].
  • NuMA modulation: Reduces nuclear mitotic apparatus (NuMA) protein levels, impairing mitosis in resistant tumors [1] [8].AZ1366, a potent TNKS1/2 inhibitor, was developed to exploit this vulnerability. Its nicotinamide-mimetic structure competitively binds the PARP catalytic domain, inhibiting tankyrase activity at nanomolar concentrations [4].

Table 1: Physicochemical and Pharmacological Profile of AZ1366

PropertyValueSource
CAS Number1645286-58-3 [1]
Molecular Weight416.48 g/mol [1]
FormulaC₂₄H₂₄N₄O₃ [1] [4]
IUPAC Name8-(hydroxymethyl)-2-(4-(6-((2-methoxyethyl)amino)-4-methylpyridin-3-yl)phenyl)quinazolin-4(3H)-one [1]
SolubilitySoluble in DMSO [1]
MechanismCompetitive inhibition of TNKS1/2 PARP domain [4]

Primary TargetsTNKS1 (IC₅₀ <100 nM), TNKS2 (IC₅₀ <100 nM) [4] [9]

Properties

CAS Number

1645286-58-3

Product Name

AZ1366

IUPAC Name

8-(hydroxymethyl)-2-(4-(6-((2-methoxyethyl)amino)-4-methylpyridin-3-yl)phenyl)quinazolin-4(3H)-one

Molecular Formula

C24H24N4O3

Molecular Weight

416.481

InChI

InChI=1S/C24H24N4O3/c1-15-12-21(25-10-11-31-2)26-13-20(15)16-6-8-17(9-7-16)23-27-22-18(14-29)4-3-5-19(22)24(30)28-23/h3-9,12-13,29H,10-11,14H2,1-2H3,(H,25,26)(H,27,28,30)

InChI Key

PLGIKHVPQHSSON-UHFFFAOYSA-N

SMILES

O=C1NC(C2=CC=C(C3=C(C)C=C(NCCOC)N=C3)C=C2)=NC4=C(CO)C=CC=C41

Solubility

Soluble in DMSO

Synonyms

AZ1366; AZ-1366; AZ 1366;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.